5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one
Overview
Description
5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one: is a chemical compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . This compound is characterized by the presence of an acetyl group, an iodine atom, and a methyl group attached to a dihydropyridinone ring. It is a solid at room temperature with a melting point of 223-226°C .
Preparation Methods
The synthesis of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one typically involves the iodination of a precursor pyridinone compound followed by acetylation. The reaction conditions often require the use of iodine and an oxidizing agent to introduce the iodine atom into the pyridinone ring. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 5-Acetyl-6-methyl-1,2-dihydropyridin-2-one.
Substitution: 5-Acetyl-3-amino-6-methyl-1,2-dihydropyridin-2-one or 5-Acetyl-3-thio-6-methyl-1,2-dihydropyridin-2-one.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and acetyl group play crucial roles in binding to these targets, leading to the modulation of their activities. The compound can inhibit or activate enzymes, alter receptor signaling pathways, and affect cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 5-Acetyl-3-bromo-6-methyl-1,2-dihydropyridin-2-one
- 5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one
- 5-Acetyl-3-fluoro-6-methyl-1,2-dihydropyridin-2-one
Uniqueness: The presence of the iodine atom in 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, making this compound particularly useful in applications where these characteristics are advantageous .
Properties
IUPAC Name |
5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXNPHHEOBYYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)I)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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